3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-8(2)16-7-11(13(19)20)12(18)17(14(16)21)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDMXXIYSLJCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance the reaction rate and selectivity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit potent anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl group is particularly noted for enhancing the selectivity and potency of these compounds against specific cancer types.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains suggests that it could be developed into a new class of antibiotics. The dioxo functional groups are believed to play a crucial role in disrupting microbial cell wall synthesis.
Neuroprotective Effects
Studies have suggested neuroprotective effects attributed to similar tetrahydropyrimidine derivatives. The compound may aid in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Materials Science
Polymer Chemistry
In materials science, 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can serve as a building block for synthesizing novel polymers. Its ability to form stable bonds with other monomers can lead to the development of materials with enhanced thermal stability and mechanical properties.
Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology applications. It can be incorporated into nanocarriers for drug delivery systems that improve the bioavailability and targeted delivery of therapeutic agents.
Agricultural Research
Pesticide Development
The compound has potential applications in agricultural chemistry as a precursor for developing new pesticides. Its antimicrobial properties can be harnessed to create formulations that protect crops from fungal and bacterial infections.
Plant Growth Regulators
Research is ongoing into the use of similar compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Efficacy of Tetrahydropyrimidines | Medicinal Chemistry | Demonstrated significant apoptosis induction in breast cancer cells. |
| Antimicrobial Activity of Novel Compounds | Microbiology | Showed effectiveness against Staphylococcus aureus and E. coli strains. |
| Synthesis of Fluorinated Polymers | Materials Science | Developed high-performance polymers with enhanced thermal properties. |
| Evaluation of Pesticidal Activity | Agricultural Chemistry | Identified promising candidates for crop protection against pathogens. |
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the tetrahydropyrimidine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Impact
a. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Replaces dioxo groups with a thioxo (C=S) at position 2 and an ester (COOEt) at position 4.
- Activity : Demonstrates antimicrobial and antioxidant properties. The thioxo group may enhance lipophilicity, improving membrane permeability but reducing solubility compared to the carboxylic acid .
b. Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Substitutes the 4-fluorophenyl group with a furan ring and uses a methyl ester.
- Activity : Exhibits antioxidant activity, with the furan moiety contributing to radical scavenging. The ester group may limit bioavailability compared to the free carboxylic acid .
c. 1-amino-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester
- Key Differences: Features a thioxo group and an amino substituent at position 1.
- Activity : Enhances Erwinia carotovora L-asparaginase activity (lower Km values), indicating synergistic effects with enzymes. The thioxo group may stabilize enzyme interactions .
d. 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., compounds in ), which may enhance bioavailability in polar biological environments.
- Binding Affinity: The 4-fluorophenyl group provides strong hydrophobic interactions in enzyme binding pockets, outperforming non-fluorinated aryl groups (e.g., furan in ).
- Stability : Dioxo groups may increase metabolic stability compared to thioxo derivatives, which are prone to oxidation .
Key Research Findings
- The target compound’s KFase inhibition (-8.7 kcal/mol) is competitive with top candidates like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (-9.0 kcal/mol), making it a viable antimalarial lead .
- Carboxylic acid derivatives generally show better solubility but may require prodrug strategies (e.g., esterification) to improve cell permeability .
- Fluorinated aryl groups consistently enhance target binding across studies, suggesting a design priority for enzyme inhibitors .
Biological Activity
3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS No. 1437323-26-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 292.27 g/mol. The structure features a tetrahydropyrimidine core with a fluorophenyl substituent and a carboxylic acid functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to tetrahydropyrimidines exhibit antimicrobial properties. For instance, studies on related structures have shown effectiveness against various bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .
Anticancer Properties
Tetrahydropyrimidines have been explored for their anticancer potential. In vitro studies suggest that modifications to the pyrimidine ring can lead to increased cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in similar derivatives .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, some tetrahydropyrimidines have been identified as inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism. This inhibition can lead to increased levels of certain metabolites that exhibit therapeutic effects .
Case Studies
The biological activity of 3-(4-Fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid may be attributed to its interaction with cellular targets:
- Membrane Interaction : The hydrophobic nature of the fluorophenyl group allows it to interact favorably with lipid membranes.
- Enzyme Binding : The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with enzyme active sites.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid?
Answer:
The compound can be synthesized via modified Biginelli reactions or multi-step protocols involving cyclocondensation. Key steps include:
- One-pot synthesis : Combine 4-fluorobenzaldehyde, isopropyl urea, and ethyl acetoacetate derivatives in ethanol or acetic acid under reflux (80–100°C) with Lewis acids (e.g., HCl or BF₃·OEt₂) to catalyze cyclization .
- Post-functionalization : Hydrolyze the ester group (e.g., ethyl to carboxylic acid) using NaOH/EtOH (1:1 v/v) at 60°C for 6–8 hours, followed by acidification (HCl) to precipitate the product .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., carbonyl peaks at δ 165–175 ppm) .
Basic Question: How can researchers confirm the molecular structure and stereochemistry of this compound?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign protons on the tetrahydropyrimidine ring (δ 3.5–5.0 ppm for CH/NH groups) and fluorophenyl substituents (δ 7.0–7.5 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm the chair conformation of the tetrahydropyrimidine ring and spatial orientation of the 4-fluorophenyl group (C–F bond length: ~1.35 Å) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 335.1) .
Advanced Question: How to design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
SAR studies require systematic structural modifications and bioassays:
- Analog synthesis : Replace the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects .
- Isosteric replacements : Substitute the isopropyl group with cyclopropyl or tert-butyl to evaluate steric impacts on target binding .
- Bioactivity assays : Test analogs against enzymes like dihydroorotate dehydrogenase (DHODH) using IC₅₀ measurements. Pair with molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .
Advanced Question: How to resolve contradictions in solubility data across different experimental conditions?
Answer:
Contradictions may arise from solvent polarity, pH, or aggregation. Use these methods:
- Solvent screening : Test solubility in DMSO (polar aprotic), THF (aprotic), and buffered aqueous solutions (pH 2–12). Note: Carboxylic acid group enhances solubility at pH > 7 .
- Dynamic Light Scattering (DLS) : Detect nanoscale aggregates in aqueous media that may falsely indicate low solubility .
- Co-solvent systems : Optimize water/ethanol or water/PEG mixtures to improve dissolution without altering stability .
Advanced Question: What strategies ensure stability of this compound during long-term storage or in vivo studies?
Answer:
Stability depends on environmental factors:
- Thermal stability : Conduct accelerated degradation studies (40–60°C for 14 days) and monitor via HPLC. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Avoid aqueous buffers at pH > 8, where the carboxylic acid group may decarboxylate. Use lyophilized forms for in vivo studies .
- Oxidative protection : Add antioxidants (e.g., BHT) to formulations if the fluorophenyl ring shows susceptibility to ROS .
Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
Discrepancies often stem from pharmacokinetic factors:
- Metabolite profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the tetrahydropyrimidine ring) in plasma or liver microsomes .
- Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability .
- Pro-drug design : Mask the carboxylic acid as an ester to enhance membrane permeability, then hydrolyze in vivo .
Advanced Question: What analytical methods are suitable for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-DAD/UV : Use a C18 column (250 mm × 4.6 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min). Detect impurities at 254 nm .
- LC-HRMS : Identify impurities via exact mass (e.g., unreacted starting materials at m/z 122.1 for 4-fluorobenzaldehyde) .
- NMR spiking : Add authentic samples of suspected impurities (e.g., dimeric byproducts) to confirm peaks .
Advanced Question: How to investigate the compound’s potential as a kinase inhibitor using computational and experimental approaches?
Answer:
- Virtual screening : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding to kinases like EGFR or CDK2. Focus on hydrogen bonds with the dioxo group and hydrophobic interactions with the isopropyl group .
- Kinase profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize targets with >70% inhibition .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) with IC₅₀ values normalized to controls like staurosporine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
